2-cyclopropyl-3H-imidazo[4,5-c]pyridine
Description
2-Cyclopropyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a bicyclic core comprising an imidazole ring fused to a pyridine at the [4,5-c] position. The cyclopropyl substituent at the 2-position introduces steric and electronic effects that modulate its biological activity and physicochemical properties. Its synthesis often involves multi-step protocols, including nitration, substitution, and cyclization reactions .
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-cyclopropyl-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H9N3/c1-2-6(1)9-11-7-3-4-10-5-8(7)12-9/h3-6H,1-2H2,(H,11,12) |
InChI Key |
JWSCYDHGJULRAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazopyridine Isomers
Substituent Effects: Cyclopropyl vs. Other Groups
The 2-cyclopropyl group confers unique advantages compared to other substituents:
- Enhanced Binding Affinity : In BRD4 inhibitors, replacing a methyl or chlorine atom with cyclopropyl improved binding affinity by 2–3 fold due to optimized hydrophobic interactions .
- Metabolic Stability : Cyclopropyl-containing derivatives exhibit longer half-lives than alkyl or halogen-substituted analogues, as seen in anti-HCV compounds (e.g., EC50: 0.004 µM for compound 30) .
- Synthetic Challenges : Despite its benefits, this compound is challenging to synthesize at scale, leading to discontinuation by suppliers .
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